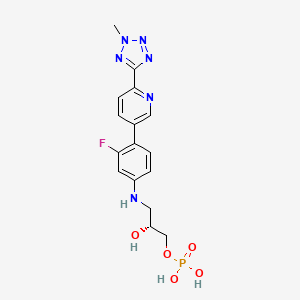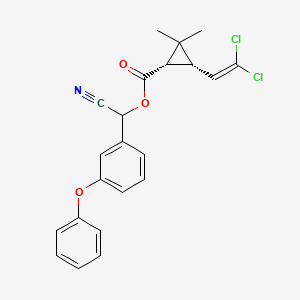
alpha-Cypermethrin1-EpimericMixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cypermethrin1-EpimericMixture is a broad-spectrum type II pyrethroid insecticide. It is an enriched enantiomeric mixture of two isomers of cypermethrin. This compound is widely used in agriculture to control a variety of pests and is known for its high efficacy and low toxicity to mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cypermethrin1-EpimericMixture is synthesized through a multi-step process involving the reaction of cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the final product is formulated into various insecticidal products .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cypermethrin1-EpimericMixture undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Alpha-Cypermethrin1-EpimericMixture has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and environmental fate.
Biology: Research on its effects on non-target organisms, such as beneficial insects and aquatic life, is ongoing.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria.
Industry: Used in the development of new insecticidal formulations and pest control strategies
Mechanism of Action
Alpha-Cypermethrin1-EpimericMixture exerts its effects by modulating sodium channels in the nervous system of insects. It prolongs the opening of sodium channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Cypermethrin: A widely used pyrethroid insecticide with similar chemical structure and mode of action.
Deltamethrin: Another type II pyrethroid with high efficacy against a broad range of pests.
Permethrin: A type I pyrethroid used in both agricultural and residential settings
Uniqueness
Alpha-Cypermethrin1-EpimericMixture is unique due to its enriched enantiomeric mixture, which provides higher efficacy and lower toxicity compared to other pyrethroids. Its specific formulation allows for better control of resistant pest populations and reduced environmental impact .
Properties
Molecular Formula |
C22H19Cl2NO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |
InChI Key |
KAATUXNTWXVJKI-IMBCPYESSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
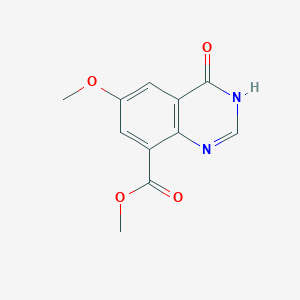

![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
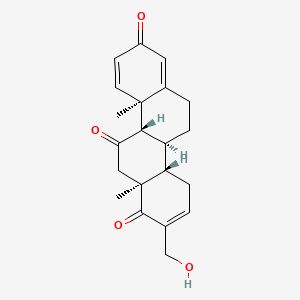
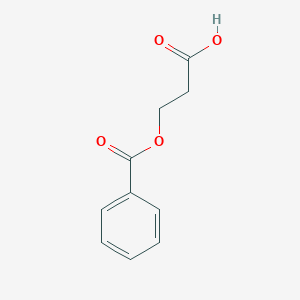
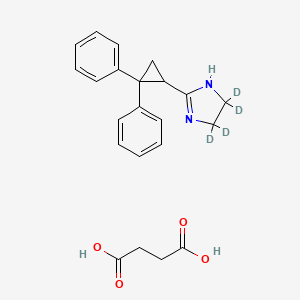

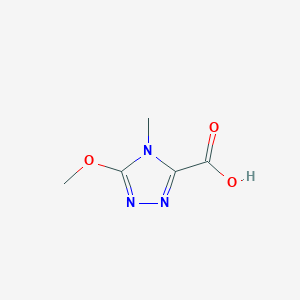
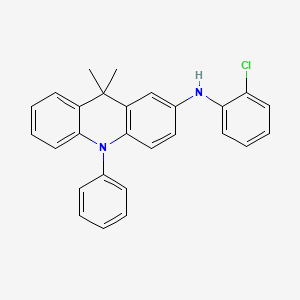
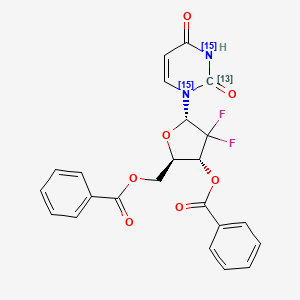
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
